molecular formula C17H20N2O3S B6014672 4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B6014672
M. Wt: 332.4 g/mol
InChI Key: VHGFCNBIDJYHIW-UHFFFAOYSA-N
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Description

4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly referred to as 'Compound A' and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Compound A is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are involved in disease progression. For example, in cancer research, Compound A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the epigenetic regulation of gene expression. In Alzheimer's disease research, it has been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are dependent on the specific disease being targeted. However, in general, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate various signaling pathways that are involved in disease progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of Compound A is its potential therapeutic applications. It has shown promising results in preclinical studies and has the potential to be developed into a novel drug. However, one of the limitations of Compound A is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Compound A. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of Compound A. Additionally, more studies are needed to fully understand the mechanism of action of Compound A and its effects on various signaling pathways.

Synthesis Methods

Compound A is synthesized through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods of synthesis involves the reaction of 4-isopropylbenzylamine with 2-bromo-4-methylthiazole. The resulting product is then subjected to further reactions to yield Compound A.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, it has been shown to protect dopaminergic neurons and improve motor function.

Properties

IUPAC Name

4-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10(2)12-4-6-13(7-5-12)16-11(3)23-17(19-16)18-14(20)8-9-15(21)22/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGFCNBIDJYHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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